1H-Indol-1-amine,4-chloro-2,3-dihydro-
Description
Overview of N-Aminoindoline and Halogenated Indoline (B122111) Chemical Scaffolds
The indoline framework, a saturated bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a prevalent motif in a vast array of natural products and synthetic molecules of pharmaceutical importance. thieme.deresearchgate.net Its derivatives are recognized for their diverse biological activities. researchgate.net The introduction of an amino group at the N-1 position of the indoline ring system affords the N-aminoindoline scaffold. This structural modification is significant as 1-aminoindole (B1208307) derivatives, the aromatic counterparts, are found in numerous commercial drugs and biologically active compounds. rsc.org The synthesis of 1-aminoindolines is an area of active research, with methods such as copper-catalyzed intramolecular N-arylation of hydrazines being developed to access these valuable structures. acs.org
Halogenated indoline scaffolds, which feature one or more halogen atoms on the aromatic ring, represent another critical class of compounds. The incorporation of halogens, such as chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.com For instance, the presence of a chlorine atom on the indole (B1671886) ring has been shown to influence the antitumor and DNA-binding properties of indole derivatives. acs.org The synthesis of 4-chloroindole (B13527) derivatives has been a subject of interest, with various synthetic strategies being developed. google.com The combination of a halogenated indoline core with an N-amino functionality, as seen in 1H-Indol-1-amine, 4-chloro-2,3-dihydro-, presents a unique chemical entity with potential for novel applications.
Significance of Investigating Novel Heterocyclic Systems in Chemical Research
Heterocyclic compounds are fundamental to the field of drug discovery and development, with a significant majority of FDA-approved drugs containing at least one heterocyclic ring. rsc.orgrsc.org Their structural diversity and ability to engage in a wide range of intermolecular interactions make them ideal scaffolds for the design of therapeutic agents targeting a multitude of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govorganic-chemistry.orgnih.gov The investigation of novel heterocyclic systems is driven by the constant need for new therapeutic agents with improved efficacy, selectivity, and safety profiles, as well as the need to overcome drug resistance. rsc.org
The synthesis of new heterocyclic frameworks expands the available chemical space for drug discovery, providing medicinal chemists with a broader palette of molecular building blocks. nih.gov Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, have been instrumental in enabling the rapid and efficient construction of complex heterocyclic molecules. thieme.deacs.org The exploration of compounds like 1H-Indol-1-amine, 4-chloro-2,3-dihydro- is therefore a scientifically meritorious endeavor, offering the potential to uncover new structure-activity relationships and identify novel lead compounds for drug development programs.
Objectives and Scope of Research on 1H-Indol-1-amine, 4-chloro-2,3-dihydro-
While specific research on 1H-Indol-1-amine, 4-chloro-2,3-dihydro- is not extensively documented in publicly available literature, the objectives and scope of its investigation can be inferred from the study of related N-aminoindoline and halogenated indoline derivatives. A primary objective would be the development of an efficient and scalable synthetic route to the target compound. This would likely involve the synthesis of the precursor 4-chloro-2,3-dihydro-1H-indole (4-chloroindoline) followed by N-amination.
A further key objective would be the comprehensive characterization of the compound's physicochemical properties. This would include determining its molecular structure and purity using various spectroscopic and chromatographic techniques. Subsequently, the research would likely focus on exploring the chemical reactivity of the N-amino group and the chlorinated aromatic ring to generate a library of derivatives for further study.
The ultimate goal of such research would be to evaluate the biological activity of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- and its derivatives. Based on the known activities of related scaffolds, potential areas of investigation could include anticancer, antimicrobial, or anti-inflammatory properties. researchgate.netgoogle.comnih.gov The scope would be to establish a preliminary structure-activity relationship to guide the design of more potent and selective analogs.
Methodological Approach and Research Paradigms
The investigation of a novel compound like 1H-Indol-1-amine, 4-chloro-2,3-dihydro- would follow established research paradigms in synthetic and medicinal chemistry.
Synthesis and Purification: The synthesis would likely employ modern synthetic techniques. For instance, the formation of the N-aminoindoline core could be approached through methods like rhodium-catalyzed C-H functionalization and annulation reactions of hydrazines or copper-catalyzed intramolecular N-arylation. acs.orgrsc.org Purification of the synthesized compound and its intermediates would be achieved using standard techniques such as column chromatography, recrystallization, and distillation.
Structural Elucidation and Characterization: The definitive structure of the target compound and its derivatives would be established using a combination of spectroscopic methods. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the molecular framework.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the N-H bonds of the amino group and the C-Cl bond.
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide an unambiguous determination of the three-dimensional molecular structure.
Computational Modeling: In silico methods, such as Density Functional Theory (DFT), are often employed to predict molecular properties, including optimized geometry, electronic structure, and spectroscopic data, which can complement experimental findings.
Detailed Research Findings
Physicochemical Properties of Related Halogenated Indolines
The physicochemical properties of halogenated indolines are influenced by the nature and position of the halogen substituent. The following table presents data for the parent compound, 4-chloro-2,3-dihydro-1H-indole, and a related structure to provide a comparative context.
| Property | 4-chloro-2,3-dihydro-1H-indole | 4-chloro-1H-indole |
| CAS Number | 41910-64-9 | 25235-85-2 |
| Molecular Formula | C₈H₈ClN | C₈H₆ClN |
| Molecular Weight | 153.61 g/mol | 151.59 g/mol |
| Appearance | Colorless to pale yellow crystalline solid | Not specified |
| Boiling Point | 135 °C at 10 Torr | 129-130 °C at 4 mmHg |
| Melting Point | 80-82 °C | Not specified |
| Solubility | Soluble in DMSO, methanol, chloroform (B151607) | Soluble in ethanol |
Data sourced from rsc.orgsigmaaldrich.com
Spectroscopic Data for a Representative N-Aminoindole Derivative
While spectroscopic data for 1H-Indol-1-amine, 4-chloro-2,3-dihydro- is unavailable, the following table shows representative data for a synthesized N-aminoindole derivative, N-(2-phenyl-1H-indol-1-yl)acetamide, to illustrate the types of signals that would be expected.
| Spectroscopic Technique | Observed Data for N-(2-phenyl-1H-indol-1-yl)acetamide |
| 1H NMR | Signals corresponding to aromatic protons, the indole ring protons, and the acetyl group methyl protons would be observed in their characteristic regions. |
| 13C NMR | Resonances for the aromatic carbons, indole ring carbons, and the carbonyl and methyl carbons of the acetyl group would be present. |
| HRMS | The exact mass corresponding to the molecular formula C₁₆H₁₄N₂O would be determined. |
Data inferred from the synthesis described in rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-chloro-2,3-dihydroindol-1-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-2-1-3-8-6(7)4-5-11(8)10/h1-3H,4-5,10H2 |
InChI Key |
IPXSTUAVYOBPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 1h Indol 1 Amine,4 Chloro 2,3 Dihydro
Strategic Design of Synthetic Routes to the Indoline (B122111) Core
The synthesis of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- necessitates a carefully planned approach, beginning with the construction of the fundamental 4-chloro-2,3-dihydroindole framework.
Synthesis of 4-Chloro-2,3-dihydroindole Precursors
The preparation of the 4-chloro-2,3-dihydroindole scaffold can be approached through several established routes. A common strategy involves the reduction of a corresponding 4-chloroindole (B13527). Various catalytic systems are effective for this transformation, offering good yields and selectivity.
Another prominent method is the cyclization of appropriately substituted aniline (B41778) derivatives. For instance, palladium-catalyzed intramolecular C-H amination of N-aryl imines can yield indoles, which can subsequently be reduced. mdpi.com Additionally, nickel/photoredox dual catalysis has emerged as a powerful tool for the synthesis of indolines from 2-iodoaniline (B362364) derivatives and alkenes in a single step, a method that could be adapted for a 4-chloro substituted starting material. nih.gov
A patent discloses a method for preparing 4-chloroindole compounds using N-protected indole-3-formaldehydes and N-chlorosuccinimide (NCS) with a palladium acetate (B1210297) catalyst. google.com This chlorinated indole (B1671886) can then serve as a precursor for reduction to the desired 4-chloro-2,3-dihydroindole. The physical properties of 4-chloro-2,3-dihydro-1H-indole, such as its melting point of approximately 80-82°C and its solubility in organic solvents like DMSO, methanol, and chloroform (B151607), are important considerations for its purification and subsequent reactions.
Methods for Introducing the N-Amino Functionality
Once the 4-chloro-2,3-dihydroindole core is obtained, the next critical step is the introduction of the amino group at the nitrogen atom (N-amination). Several reagents and methods are available for the N-amination of heterocyclic compounds. A novel and effective method involves the use of monochloramine (NH₂Cl). jst.go.jp This reagent has been successfully applied to the N-amination of pyrrole (B145914) and indole heterocycles. jst.go.jp
Another approach is the use of O-(mesitylenesulfonyl)hydroxylamine (MSH). This reagent has been utilized for the preparation of 1-aminopurinium mesitylenesulfonates from purines, demonstrating its efficacy in N-aminating nitrogen heterocycles. jst.go.jp The application of such a reagent to 4-chloro-2,3-dihydroindole would be a direct method to furnish the target compound.
Detailed Investigation of Reaction Conditions and Yield Optimization
Optimizing reaction conditions is paramount for achieving high yields and purity of 1H-Indol-1-amine, 4-chloro-2,3-dihydro-. This involves a careful selection of catalysts, solvents, and temperature.
Exploration of Catalytic Systems for Key Synthetic Steps
The synthesis of the indoline ring can be catalyzed by a variety of transition metals. Nickel, cobalt, palladium, and copper have all been reported to catalyze the ring-closing step to form indolines. nih.govscispace.com For instance, cobalt(II) porphyrin complexes have been shown to be effective catalysts for the synthesis of indolines from o-aminobenzylidine N-tosylhydrazones. nih.govscispace.com In the context of forming the 4-chloroindole precursor, palladium acetate has been demonstrated to be an effective catalyst in the chlorination of N-protected indole-3-formaldehyde. google.com
For the subsequent N-amination step, the reaction is often base-catalyzed. The choice of base can significantly influence the reaction's efficiency.
Solvent Effects and Temperature Control in High-Yield Synthesis
The choice of solvent can have a profound impact on the yield and selectivity of the synthesis. For the formation of the indoline ring, solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (CHCl₃), and 1,2-dichloroethane (B1671644) have been shown to produce high yields. clockss.org In some proline-catalyzed amination reactions, cyclic carbonates like ethylene (B1197577) and propylene (B89431) carbonate have been used as sustainable alternatives to traditional polar aprotic solvents. mdpi.com
Temperature is another critical parameter. While some reactions, like DBU-catalyzed syntheses, can proceed efficiently at room temperature, clockss.org others may require heating to achieve optimal results. For instance, the hypervalent iodine-mediated chlorooxidation of indoles to form 3,3-dichloro-2-oxindoles is conducted at 80°C in a dioxane/water mixture. rsc.org Careful control of temperature is essential to minimize side reactions and decomposition of thermally sensitive intermediates.
The following table summarizes the impact of different solvents on the yield of a DBU-catalyzed reaction, illustrating the importance of solvent selection.
| Solvent | Yield (%) |
| CHCl₃ | High |
| CH₂Cl₂ | Highest |
| ClCH₂CH₂Cl | High |
| Toluene | Moderate/Poor |
| THF | Moderate/Poor |
| DMSO | Moderate/Poor |
| DMF | Moderate/Poor |
| MeOH | Moderate/Poor |
| EtOH | Moderate/Poor |
| This table is based on data for a DBU-catalyzed synthesis of 1,4-dihydropyridine (B1200194) derivatives and is presented to illustrate the principle of solvent effects. clockss.org |
Stereochemical Considerations in the Preparation of 1H-Indol-1-amine,4-chloro-2,3-dihydro-
If the synthesis involves the creation of a stereocenter, for example, through the reduction of a substituted indole or during a cyclization reaction, the stereochemical outcome must be considered. While the parent 1H-Indol-1-amine, 4-chloro-2,3-dihydro- does not possess a chiral center unless substituted at the 2 or 3 position, the synthesis of its derivatives could involve stereoselective steps.
In the synthesis of related heterocyclic systems, such as 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, the stereochemical outcome of the reaction has been analyzed, highlighting the importance of chiral auxiliaries or catalysts in achieving enantioselectivity. nih.gov For instance, proline-catalyzed α-hydrazination of aldehydes in cyclic carbonate solvents has been studied for its enantioselectivity, showing that the choice of catalyst enantiomer can influence the stereochemistry of the product. mdpi.com Should a chiral derivative of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- be desired, these principles of asymmetric synthesis would be directly applicable.
Diastereoselective Approaches (if applicable)
For the target compound, 1H-Indol-1-amine, 4-chloro-2,3-dihydro-, which is achiral, diastereoselective approaches are not directly applicable unless further substitution is introduced at the 2 or 3 position of the indoline ring. If a substituted precursor were used, for instance, a 2- or 3-substituted 4-chloroindole, the reduction step could potentially generate diastereomers. In such cases, the choice of reducing agent and catalyst can influence the diastereoselectivity. For example, certain catalytic hydrogenation conditions can favor the formation of a specific diastereomer. The literature describes diastereoselective syntheses of substituted indolines, often controlled by the steric and electronic nature of the substituents and the reaction conditions. researchgate.netacs.orgacs.orgrsc.org
Enantioselective Synthesis (if applicable)
As with diastereoselectivity, enantioselective synthesis is not relevant for the achiral target compound. However, should a chiral center be present in a related derivative (e.g., at the 2 or 3 position), enantioselective methods would be necessary to obtain a single enantiomer. Enantioselective synthesis of substituted indolines has been achieved through various strategies, including the use of chiral catalysts in hydrogenation or cyclization reactions. For example, copper(I) hydride-catalyzed asymmetric hydroamination has been used for the enantioselective synthesis of 4-aminotetrahydroquinolines, a related heterocyclic system. nih.gov Similarly, enantioselective α-chlorination of carbonyl compounds using chiral catalysts has been reported, which could be a strategy if the chlorine were introduced at a stereocenter. nih.gov
Isolation and Purification Techniques for the Title Compound
The isolation and purification of the final product, 1H-Indol-1-amine, 4-chloro-2,3-dihydro-, from the reaction mixture are crucial for obtaining a compound of high purity. The specific techniques employed would depend on the physical and chemical properties of the compound and the impurities present.
Initial Work-up:
Following the N-amination reaction, a typical work-up procedure would involve quenching the reaction, followed by extraction. The reaction mixture would likely be diluted with water and a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layer containing the product would be separated, washed with brine to remove any remaining aqueous impurities, and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
Chromatographic Purification:
Column chromatography is a standard and highly effective method for purifying organic compounds. For the title compound, silica (B1680970) gel would likely be a suitable stationary phase. The mobile phase, or eluent, would be a mixture of non-polar and polar solvents, such as a hexane/ethyl acetate or dichloromethane/methanol gradient. The polarity of the eluent system would be optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. Thin-layer chromatography (TLC) would be used to monitor the progress of the purification. A solvent-assisted purification strategy based on the solubility control of indole derivatives in water-containing solvents has also been reported as an alternative to traditional chromatography. researchgate.net
Crystallization:
If the final product is a solid, recrystallization can be an excellent method for achieving high purity. This technique involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and may require some experimentation with various common organic solvents.
Characterization:
The identity and purity of the isolated 1H-Indol-1-amine, 4-chloro-2,3-dihydro- would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and possibly infrared (IR) spectroscopy.
| Technique | Purpose |
| Extraction | Initial separation of the product from the reaction mixture. |
| Column Chromatography | Purification of the product based on polarity. |
| Recrystallization | Final purification of solid products to high purity. |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and chromatographic separation. |
| NMR Spectroscopy | Structural elucidation and purity assessment. |
| Mass Spectrometry | Determination of molecular weight and elemental composition. |
Table 2: Isolation and Purification Techniques
Structural Elucidation and Advanced Analytical Methodologies for 1h Indol 1 Amine,4 Chloro 2,3 Dihydro
Spectroscopic Confirmation of Chemical Structure
Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's chemical structure. For a novel or uncharacterized compound like 1H-Indol-1-amine, 4-chloro-2,3-dihydro-, a combination of NMR, MS, IR, and UV-Vis spectroscopy would be essential for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 1H-Indol-1-amine, 4-chloro-2,3-dihydro-, both ¹H and ¹³C NMR would be required.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the dihydro-indole ring, and the protons of the amine group. The splitting patterns and coupling constants of these signals would provide crucial information about the connectivity of the atoms.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments and their chemical shifts, which are indicative of their electronic environment.
Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is based on theoretical predictions and not on experimental data, as none is publicly available.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 120 - 145 |
| C2-H₂ | 3.0 - 3.5 | 45 - 55 |
| C3-H₂ | 2.8 - 3.3 | 25 - 35 |
| N1-NH₂ | 4.0 - 5.0 | - |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For 1H-Indol-1-amine, 4-chloro-2,3-dihydro-, high-resolution mass spectrometry (HRMS) would be needed to confirm its elemental composition. The molecular formula is C₈H₉ClN₂, with an expected molecular weight of approximately 168.53 g/mol . The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- would be expected to show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the aromatic and aliphatic portions, the C=C bonds of the aromatic ring, and the C-Cl bond.
Data Table: Expected IR Absorption Bands (Note: This table is based on typical functional group absorption ranges and not on experimental data.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- would likely show absorption maxima corresponding to the π → π* transitions of the substituted benzene ring.
Chromatographic Purity Assessment and Quantification Methods
Chromatographic techniques are essential for assessing the purity of a compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) Development
HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. A reverse-phase HPLC method would likely be suitable for the analysis of 1H-Indol-1-amine, 4-chloro-2,3-dihydro-. The development of such a method would involve optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the type of stationary phase (e.g., C18), the flow rate, and the detection wavelength (based on the UV-Vis spectrum).
Data Table: Hypothetical HPLC Method Parameters (Note: The following are example parameters for a hypothetical HPLC method, as no established method is publicly available.)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Byproducts
The synthesis of complex heterocyclic molecules such as 1H-Indol-1-amine, 4-chloro-2,3-dihydro- can often yield a variety of volatile byproducts. These may include unreacted starting materials, intermediates, or products of side reactions. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation, identification, and quantification of these volatile impurities.
In a hypothetical synthesis, byproducts could include dechlorinated or regioisomeric versions of the target compound. The separation of such closely related compounds is a significant analytical challenge. The choice of GC column is critical; for instance, a DB-5ms column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, is often effective for separating positional isomers of chlorinated aromatic compounds. nih.gov
The analytical process would involve dissolving a sample of the crude reaction mixture in a suitable solvent and injecting it into the GC system. The components of the mixture would be separated based on their boiling points and interactions with the stationary phase. The mass spectrometer would then ionize the eluted compounds, providing a mass spectrum that serves as a molecular fingerprint, allowing for their identification. For example, in the analysis of indole (B1671886) derivatives, GC-MS has been effectively used to identify various metabolites and related compounds. nih.govresearchgate.net
Illustrative GC-MS Parameters for Byproduct Analysis:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
This table represents typical parameters and would require optimization for the specific analysis.
Potential volatile byproducts that could be identified might include 2,3-dihydro-1H-indol-1-amine (lacking the chloro substituent) or other positional isomers of the chloro group on the aromatic ring. The retention times and mass fragmentation patterns would be key to their definitive identification.
X-ray Crystallography for Definitive Solid-State Structure Determination
To perform this analysis, a high-quality single crystal of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific crystallographic data for 1H-Indol-1-amine, 4-chloro-2,3-dihydro- is not publicly available, we can look at a structurally related compound, (E)-2,3-dihydro-2-(4-chlorophenylacylidene)-1,3,3-trimethyl-1H-indole, to illustrate the type of data obtained. researchgate.net This compound, also a chloro-substituted dihydro-indole derivative, provides a relevant example of the crystallographic parameters that would be determined.
Representative Crystallographic Data for a Related Chloro-Substituted Dihydro-Indole Derivative:
| Parameter | Value |
| Chemical Formula | C₁₉H₁₈ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.6722(19) |
| b (Å) | 7.2597(9) |
| c (Å) | 16.304(2) |
| β (°) | 111.249(2) |
| Volume (ų) | 1616.9(4) |
| Z (molecules/unit cell) | 4 |
Data from the crystal structure of (E)-2,3-dihydro-2-(4-chlorophenylacylidene)-1,3,3-trimethyl-1H-indole. researchgate.net
The analysis would reveal the precise location of the chlorine atom on the benzene ring and the geometry of the amine group attached to the indoline (B122111) nitrogen. Furthermore, the crystallographic data would elucidate any intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. This detailed structural information is crucial for computational modeling and for understanding the structure-activity relationships of this class of compounds.
Chemical Reactivity and Mechanistic Pathways of 1h Indol 1 Amine,4 Chloro 2,3 Dihydro
Reactivity of the N-Amino Group in 1H-Indol-1-amine, 4-chloro-2,3-dihydro-
The N-amino group (a hydrazine (B178648) derivative) is a versatile functional group characterized by the nucleophilic lone pair of electrons on the terminal nitrogen atom. This feature governs its participation in a variety of chemical reactions.
The terminal nitrogen of the N-amino group is highly nucleophilic and readily reacts with a range of electrophiles. Key reactions include acylation and alkylation.
N-Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides is a fundamental transformation. wikipedia.org This process is often rapid and can be catalyzed by either base or acid. Recent studies have demonstrated the atropenantioselective N-acylation of N-aminoindoles using chiral catalysts to produce N-N axially chiral products with high yields. dicp.ac.cn This suggests that the N-amino group of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- can be readily acylated to form stable N-acyl derivatives. These reactions are crucial for synthesizing a diverse array of functionalized molecules, including those with potential biological activity. dicp.ac.cnnih.govnih.gov
N-Alkylation: The N-amino group can also undergo alkylation. For instance, related N-hydroxy-2-aminoindoles have been successfully alkylated using alkyl or benzyl (B1604629) bromides. lookchem.com This indicates that the nitrogen center in 1H-Indol-1-amine, 4-chloro-2,3-dihydro- is sufficiently nucleophilic to react with alkyl halides, leading to the formation of N-alkylated indoline (B122111) derivatives.
Reaction with Carbonyls: The N-amino group, being a primary amine, is expected to react with aldehydes and ketones to form the corresponding hydrazones. This condensation reaction is a standard method for derivatizing primary amines and is a cornerstone of hydrazone chemistry.
Table 1: Predicted Electrophilic Reactions at the N-Amino Group
| Reaction Type | Electrophile | Predicted Product | Conditions | Reference Analogy |
|---|---|---|---|---|
| Acylation | Aroyl Chloride (e.g., Benzoyl Chloride) | N-Acyl-N-aminoindoline | Base (e.g., Triethylamine), Chiral Catalyst for Asymmetry | dicp.ac.cn |
| Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | N-Alkyl-N-aminoindoline | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | lookchem.com |
| Hydrazone Formation | Aldehyde (e.g., Benzaldehyde) | N-Indolinyl Hydrazone | Acid or Base Catalyst, Dehydrating Conditions | General Amine Reactivity |
The term "nucleophilic behavior" primarily refers to the N-amino group acting as the nucleophile, as detailed in the section above. Due to the lone pair of electrons, hydrazines are considered strong nucleophiles. acs.org The nucleophilicity of the N-amino group is central to its reactions with electrophiles like acyl chlorides and alkyl halides. dicp.ac.cnlookchem.com It is less common for this group to be the site of nucleophilic attack unless it is first transformed into an electrophilic species, for example, by forming a diazonium-like intermediate or a hydrazonyl halide. acs.org
Rearrangement reactions provide powerful synthetic routes to novel molecular scaffolds. Several classes of rearrangements are relevant to the N-aminoindoline structure.
Bamberger-type Rearrangement: The classic Bamberger rearrangement involves the acid-catalyzed transformation of N-phenylhydroxylamines into 4-aminophenols. beilstein-journals.orgscribd.comwikipedia.orgdrugfuture.com This occurs via an intermolecular mechanism involving a nitrenium ion intermediate. beilstein-journals.orgwikipedia.org While 1H-Indol-1-amine, 4-chloro-2,3-dihydro- is not a hydroxylamine, analogous rearrangements of N-aryl hydrazines or related derivatives under acidic conditions could potentially lead to ring-aminated products, although such a pathway is speculative without direct experimental evidence.
Diaza wikipedia.orglibretexts.org Wittig-type Rearrangement: Research has shown that N-allylic-N-Boc-hydrazines can undergo a base-promoted diaza wikipedia.orglibretexts.org Wittig-type rearrangement. rsc.org This reaction involves an N-N bond cleavage and a 1,4-shift of an amino group to yield γ-amino enamides. rsc.org If the N-amino group of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- were appropriately functionalized (e.g., with an allylic substituent), it could potentially undergo similar rearrangements.
Rearrangements via Nitrene Intermediates: Amide derivatives can undergo rearrangements like the Hofmann, Curtius, or Lossen reactions, which proceed through an acyl nitrene intermediate that rearranges to an isocyanate. almerja.netyoutube.com If the N-amino group of the target molecule were first acylated, subsequent treatment under Hofmann conditions (e.g., with bromine and a strong base) could initiate a rearrangement pathway.
Reactivity of the Halogen Moiety (4-Chloro)
The chlorine atom at the C4 position of the benzene (B151609) ring is a key site for functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a two-step addition-elimination mechanism where a nucleophile attacks an aryl halide, forming a negatively charged intermediate (Meisenheimer complex), followed by the expulsion of the halide leaving group. pressbooks.pub The success of this reaction is highly dependent on the electronic properties of the aromatic ring.
The reaction requires the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. pressbooks.pubyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. In 1H-Indol-1-amine, 4-chloro-2,3-dihydro- , the indoline ring system is generally considered electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, SNAr reactions are expected to be challenging under standard conditions.
However, SNAr can be achieved on electron-rich chloroarenes by using very strong bases and high temperatures, such as the KOH/DMSO system. mdpi.comresearchgate.net Under these forcing conditions, it is conceivable that the 4-chloro substituent could be displaced by strong nucleophiles like alkoxides or amides.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 4-chloro position is an ideal handle for these transformations. wikipedia.orgwikipedia.org The general catalytic cycle for these reactions involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst. libretexts.orglibretexts.orgcatalysis.blognrochemistry.comnumberanalytics.comnumberanalytics.combyjus.comvedantu.comacs.orglibretexts.orgyoutube.comyoutube.comacs.orgnih.govwikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnrochemistry.combyjus.comyonedalabs.com It is a highly versatile method for creating new C-C bonds. The 4-chloro position of the target molecule can be arylated or vinylated using this method.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene under basic conditions, catalyzed by palladium. wikipedia.orglibretexts.orgacs.orgpearson.comchemistnotes.com This would allow for the introduction of alkenyl substituents at the C4 position of the indoline ring.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, using a palladium catalyst and typically a copper(I) co-catalyst. numberanalytics.comvedantu.comyoutube.comwikipedia.orglibretexts.org This provides a direct route to 4-alkynyl-substituted indolines.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine. wikipedia.orgcatalysis.blognumberanalytics.comlibretexts.orgyoutube.comorganic-chemistry.orgresearchgate.net This would enable the synthesis of 4-aminoindoline derivatives by reacting 1H-Indol-1-amine, 4-chloro-2,3-dihydro- with a primary or secondary amine.
Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions at the 4-Chloro Position
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Predicted Product Type | Reference Analogy |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-Arylindoline | libretexts.org |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | 4-Alkenylindoline | wikipedia.orglibretexts.org |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 4-Alkynylindoline | wikipedia.orglibretexts.org |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃ / XPhos | NaOtBu | 4-(Amino)indoline | wikipedia.orgresearchgate.net |
Transformations of the Saturated Pyrroline (B1223166) Ring (2,3-dihydro)
General reactivity of the 2,3-dihydroindole (indoline) scaffold suggests that the saturated pyrroline ring can undergo various transformations. However, specific studies on 1H-Indol-1-amine, 4-chloro-2,3-dihydro- are not available.
Oxidation and Reduction Pathways
No specific experimental data on the oxidation or reduction of the 2,3-dihydroindole ring in 1H-Indol-1-amine, 4-chloro-2,3-dihydro- has been reported. In principle, oxidation could lead to the corresponding indole (B1671886) derivative, while reduction of the benzene ring is a possibility under forcing conditions, though no such reactions have been documented for this compound.
Ring-Opening and Ring-Contraction Reactions (if observed)
There are no observed or reported instances of ring-opening or ring-contraction reactions for 1H-Indol-1-amine, 4-chloro-2,3-dihydro- in the scientific literature. While such reactions are known for other heterocyclic systems, often under specific catalytic or photochemical conditions, they have not been documented for this molecule.
Detailed Mechanistic Investigations of Representative Reactions
The absence of reported reactions for 1H-Indol-1-amine, 4-chloro-2,3-dihydro- means that no mechanistic investigations have been carried out.
Kinetic Studies and Reaction Order Determination
No kinetic studies have been performed on reactions involving 1H-Indol-1-amine, 4-chloro-2,3-dihydro-. Therefore, data regarding reaction rates and the determination of reaction orders are unavailable.
Isotopic Labeling Experiments to Elucidate Reaction Mechanisms
There is no information available on the use of isotopic labeling experiments to elucidate the mechanisms of any reactions of 1H-Indol-1-amine, 4-chloro-2,3-dihydro-.
Derivatization Strategies and Analogue Synthesis for 1h Indol 1 Amine,4 Chloro 2,3 Dihydro
Functionalization of the N-Amino Position
The N-amino group is a versatile nucleophilic handle that can be readily derivatized through a variety of classical and modern synthetic methods. Its hydrazine-like character allows for reactions such as acylation, sulfonylation, alkylation, and cyclization to form novel heterocyclic systems.
The primary amine of the N-amino moiety readily undergoes reaction with electrophilic acylating, sulfonylating, and carbamoylating agents to form stable amide, sulfonamide, and urea (B33335) derivatives, respectively. These reactions are typically high-yielding and proceed under standard conditions.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) affords the corresponding N-acyl-N-aminoindoline. Recent advancements have focused on catalytic N-acylation, including the use of chiral catalysts to achieve atropenantioselective synthesis of N-N axially chiral N-aminoindoles, a concept applicable to the indoline (B122111) core. dicp.ac.cnntu.edu.sgfigshare.com For instance, aroyl chlorides can be used as acylation reagents to construct these sterically hindered amides. dicp.ac.cnconsensus.app
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding N-sulfonylated products. These sulfonamides are often highly crystalline and serve as valuable intermediates or as final compounds with modified electronic and steric properties.
Carbamoylation: Reaction with isocyanates provides a straightforward route to N,N'-disubstituted ureas, while reaction with carbamoyl (B1232498) chlorides yields N-carbamoyl derivatives. These transformations introduce hydrogen-bond donors and acceptors, significantly altering the polarity and biological interaction potential of the parent molecule.
Table 1: Representative Reactions at the N-Amino Position
| Reaction Type | Reagent | General Product Structure |
|---|---|---|
| Acylation | Benzoyl Chloride | N-Benzoyl-1-amino-4-chloroindoline |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-(p-Tolylsulfonyl)-1-amino-4-chloroindoline |
| Carbamoylation | Phenyl Isocyanate | 1-(4-Chloroindolin-1-yl)-3-phenylurea |
The N-amino group can be alkylated or arylated to produce more complex hydrazine (B178648) derivatives. Direct N-alkylation with alkyl halides can be challenging due to potential over-alkylation but can be achieved under controlled conditions. More advanced methods, such as reductive amination with aldehydes or ketones, provide a cleaner route to mono-alkylated products.
N-arylation can be accomplished using transition metal-catalyzed methods, analogous to the Buchwald-Hartwig amination, by coupling the N-amino group with aryl halides. ntu.edu.sg These reactions expand the structural diversity by appending various aryl or heteroaryl rings directly to the indoline nitrogen framework.
The 1,2-diamine nature of the N-amino group is ideal for constructing fused heterocyclic rings, a common strategy in medicinal chemistry to create rigid, conformationally constrained scaffolds. Reaction with 1,2- or 1,3-dicarbonyl compounds or their equivalents leads to the formation of five- or six-membered rings fused to the indoline core.
For example:
Fused Pyrazoles: Reaction with 1,3-diketones (e.g., acetylacetone) under acidic or thermal conditions yields pyrazolo[1,5-a]indole derivatives.
Fused Triazoles: Cyclization can also be used to form triazole-fused systems, which are valuable pharmacophores.
Fused Pyridazines: Condensation with 1,4-dicarbonyl compounds can lead to the formation of pyridazino[4,5-b]indole structures.
These cyclization reactions provide rapid access to complex, polycyclic architectures from the relatively simple N-aminoindoline precursor. nih.gov
Diversification at the 4-Chloro Position via Cross-Coupling and Other Transformations
The 4-chloro substituent is a classic handle for diversification using modern transition metal-catalyzed cross-coupling reactions. wikipedia.org The electron-rich nature of the indoline ring system makes the attached aryl chloride a suitable substrate for a wide array of palladium-catalyzed transformations. youtube.comyoutube.com
Palladium-catalyzed cross-coupling reactions are the premier methods for forming new carbon-carbon bonds at the 4-position of the indoline ring. wikipedia.org
Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for this transformation. wikipedia.orgorganic-chemistry.org The reaction of 1H-indol-1-amine, 4-chloro-2,3-dihydro- with a variety of aryl, heteroaryl, or vinyl boronic acids or boronate esters, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃), yields the corresponding 4-substituted analogues. wikipedia.orgd-nb.infolibretexts.org This reaction is tolerant of numerous functional groups and provides access to a vast library of biaryl and heteroaryl-aryl structures. researchgate.net
Stille Coupling: This reaction uses organotin reagents as the coupling partner and offers an alternative to the Suzuki-Miyaura coupling, particularly when the corresponding boronic acid is unstable or difficult to access.
Heck Coupling: The palladium-catalyzed reaction with alkenes allows for the introduction of vinyl groups at the 4-position.
Sonogashira Coupling: This coupling with terminal alkynes introduces an alkynyl substituent, a versatile functional group that can undergo further transformations such as hydration, reduction, or participation in cycloaddition reactions.
In addition to C-C bond formation, the 4-chloro position is an excellent site for introducing C-O, C-N, and C-S bonds, primarily through palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: This powerful reaction enables the synthesis of 4-aminoindoline derivatives by coupling the 4-chloro position with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. wikipedia.orgorganic-chemistry.orglibretexts.org The choice of palladium catalyst and ligand (e.g., BINAP, XPhos) is crucial for achieving high efficiency and broad substrate scope. wikipedia.orgyoutube.com
C-O and C-S Coupling: The Buchwald-Hartwig methodology has been extended to the formation of C-O and C-S bonds. Coupling with phenols or alcohols yields 4-aryloxy or 4-alkoxy derivatives, while reaction with thiols provides 4-thioether compounds. These reactions significantly expand the range of accessible analogues by introducing key hydrogen-bond accepting or donating groups and altering the lipophilicity of the molecule.
Table 2: Representative Cross-Coupling Reactions at the 4-Chloro Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Phenyl Derivative |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | 4-Morpholinyl Derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-(Phenylethynyl) Derivative |
| C-O Coupling | Phenol | Pd(OAc)₂ / Ligand / Base | 4-Phenoxy Derivative |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1H-Indol-1-amine, 4-chloro-2,3-dihydro- |
| N-amino-4-chloroindoline |
| Triethylamine |
| Pyridine |
| N-acyl-N-aminoindoline |
| Aroyl chloride |
| Tosyl chloride |
| Mesyl chloride |
| Isocyanate |
| Carbamoyl chloride |
| N,N'-disubstituted ureas |
| N-carbamoyl derivatives |
| Alkyl halide |
| Aldehyde |
| Ketone |
| Aryl halide |
| 1,3-Diketone |
| Acetylacetone |
| Pyrazolo[1,5-a]indole |
| Triazole |
| 1,4-Dicarbonyl compounds |
| Pyridazino[4,5-b]indole |
| Aryl boronic acid |
| Boronate ester |
| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) |
| Potassium carbonate (K₂CO₃) |
| Cesium carbonate (Cs₂CO₃) |
| Organotin reagents |
| Alkenes |
| Terminal alkynes |
| Aniline (B41778) |
| Alkylamine |
| Bis(diphenylphosphino)binaphthyl (BINAP) |
| XPhos |
| Phenol |
| Thiol |
| N-Benzoyl-1-amino-4-chloroindoline |
| p-Toluenesulfonyl Chloride |
| N-(p-Tolylsulfonyl)-1-amino-4-chloroindoline |
| Phenyl Isocyanate |
| 1-(4-Chloroindolin-1-yl)-3-phenylurea |
| Phenylboronic Acid |
| Sodium carbonate (Na₂CO₃) |
| Morpholine |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Sodium tert-butoxide (NaOtBu) |
| Phenylacetylene |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) |
| Copper(I) iodide (CuI) |
Modifications of the Pyrroline (B1223166) Ring (2,3-dihydro)
Regioselective Functionalization
Regioselective functionalization of the indoline core, specifically at the C2 and C3 positions, is a critical strategy for generating analogues of 1H-Indol-1-amine, 4-chloro-2,3-dihydro-. While the inherent electronic properties of the indole (B1671886) nucleus favor reactions at the C3 position, modern synthetic methods allow for controlled functionalization at either C2 or C3.
Research into the functionalization of indoline systems has revealed several powerful strategies. For instance, iridium-catalyzed dehydrogenative coupling reactions enable the selective alkylation of indolines at the C3-position using alcohols as alkylating agents. acs.org This methodology has been successfully applied to substituted indolines, including 6-chloro indoline, suggesting its potential applicability to the 4-chloro-substituted target compound. acs.org The process involves refluxing the indoline with an iridium catalyst, followed by the addition of the desired alcohol and a base to selectively yield the C3-alkylated product. acs.org
Another approach involves the direct C3-alkylation using amine-based alkylating agents catalyzed by the borane (B79455) B(C₆F₅)₃. This metal-free method is notable for its ability to mediate the heterolytic cleavage of α-nitrogen C–H bonds, facilitating the introduction of alkyl groups onto the C3 position of a wide range of indole substrates. nih.gov Furthermore, metal-free, Cs₂CO₃/oxone®-mediated C3-alkylation of indoles with various hydroxymethyl-substituted heterocycles demonstrates a broad scope, tolerating halogenated indoles and enabling the synthesis of complex analogues. chemrxiv.org
Functionalization at the C2 position is often more challenging but can be achieved through radical-mediated pathways. Radical translocation strategies have been shown to efficiently activate the C2-H bond of indolines, leading to the formation of a C2 indolinyl radical that can undergo further reactions. nih.gov Transition-metal catalysis also provides a route to C2 functionalization. For example, directing group strategies are often employed to guide a metal catalyst to a specific C-H bond. While many methods focus on the benzo portion of the ring system, specific ligand and catalyst combinations can favor the pyrroline ring positions. acs.orgacs.orgrsc.org
The table below summarizes potential regioselective functionalization strategies applicable to the pyrroline ring of 1H-Indol-1-amine, 4-chloro-2,3-dihydro-.
| Position | Reaction Type | Catalyst/Reagents | Potential Substrates | Key Findings | Reference |
| C3 | Dehydrogenative Alkylation | Iridium Complex / KOH | Alcohols | Switchable selectivity between N- and C3-alkylation is possible by altering reaction conditions. The method is tolerant of chloro-substituents on the indoline ring. | acs.org |
| C3 | Direct Alkylation | B(C₆F₅)₃ | Amine-based alkylating agents | A metal-free catalytic approach that allows for direct C3-alkylation, including methylation, of various indole classes. | nih.gov |
| C3 | aza-Alkylation | Brønsted acids, Lewis acids, Organocatalysts | Aldehydes, Amines | A three-component reaction that introduces an aminomethyl group at the C3 position, forming a new stereocenter. | rsc.org |
| C2 | C-H Activation | Radical Initiators | - | Radical translocation can efficiently activate the C2-H bond, allowing for subsequent fragmentation or cyclization reactions. | nih.gov |
| C2/C4 | Bis-arylsulfenylation | [Cp*IrCl₂]₂ / Disulfides | Adamantoyl-directing group | A tandem C-H activation process that functionalizes both C2 and C4 positions, though requiring a directing group. | acs.org |
This table presents strategies developed on related indoline/indole scaffolds that could be adapted for the target compound, 1H-Indol-1-amine, 4-chloro-2,3-dihydro-.
Chiral Derivatization for Enantiomeric Studies
Introducing chirality at the C2 and C3 positions of the pyrroline ring is paramount for exploring the stereochemical aspects of the molecule's activity. This is achieved either through asymmetric synthesis, which directly generates a single enantiomer, or by resolving a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis provides the most elegant route to enantiomerically pure 2,3-disubstituted indolines. Organocatalysis has emerged as a particularly powerful tool. For instance, primary amines derived from cinchona alkaloids have been used to catalyze the intramolecular Michael addition of specifically designed precursors to afford cis- or trans-2,3-disubstituted indolines with high diastereo- and enantioselectivities (up to 99% ee). rsc.orgrsc.org This approach demonstrates the potential to control the stereochemistry at both C2 and C3.
Metal-catalyzed reactions are also prevalent. A notable method involves a (−)-sparteine-mediated electrophilic substitution of N-pivaloylaniline derivatives with aldehydes, followed by an intramolecular nucleophilic substitution to yield highly enantioenriched trans-2,3-disubstituted indolines. acs.orgnih.gov Palladium-catalyzed asymmetric hydrogenation of appropriately substituted indole precursors is another robust strategy for accessing chiral indolines. rsc.org These methods highlight the feasibility of creating chiral analogues of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- by designing suitable precursors that incorporate the N-amino and 4-chloro functionalities.
Chiral Resolution
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is employed for their separation. The most common method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine, such as 1H-Indol-1-amine, 4-chloro-2,3-dihydro-, with a single enantiomer of a chiral acid, known as a chiral resolving agent. The resulting products are diastereomers, which possess different physical properties and can often be separated by crystallization. pharmtech.com After separation, the resolving agent is removed to yield the pure, individual enantiomers of the original amine.
For enantiomeric studies, chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org While enantiomers are indistinguishable in a standard NMR spectrum, diastereomers exhibit distinct signals. Reagents like α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) are classic examples of CDAs used for this purpose. wikipedia.org This analytical derivatization is crucial for determining the enantiomeric excess (ee) or optical purity of a sample.
The table below lists common chiral resolving agents suitable for the derivatization of amines.
| Chiral Resolving Agent | Type | Mechanism of Action | Reference |
| (R)- or (S)-Camphorsulfonic acid | Acidic | Forms diastereomeric salts with chiral amines. | pharmtech.com |
| (R,R)- or (S,S)-Tartaric acid | Acidic | Forms diastereomeric salts with chiral amines. | wikipedia.org |
| (S)- or (R)-1-Phenylethylamine | Basic | Forms diastereomeric salts with chiral acids (used if the target molecule has an acidic handle). | wikipedia.org |
| Chiral Phosphoric Acids | Acidic | Strong, modern resolving agents for forming diastereomeric salts. | pharmtech.com |
This table lists common resolving agents that could be employed for the separation of enantiomers of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- or its derivatives.
Computational and Theoretical Studies of 1h Indol 1 Amine,4 Chloro 2,3 Dihydro
Electronic Structure and Frontier Orbital Analysis
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods provide profound insights into the arrangement and energies of electrons within the molecule.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgfiveable.me It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. fiveable.mesynopsys.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it efficient for studying relatively large systems. synopsys.comdeeporigin.com
For 1H-Indol-1-amine, 4-chloro-2,3-dihydro-, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be performed to determine its ground state properties. The first step involves geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. This process yields key data on bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule.
Illustrative Data Table: Predicted Ground State Geometrical Parameters (Note: The following data is hypothetical and serves as an example of typical DFT calculation results for such a molecule.)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C4-Cl | 1.75 Å |
| Bond Length | N1-N(amine) | 1.42 Å |
| Bond Angle | C3-C3a-C4 | 132.1° |
| Dihedral Angle | C4-C5-C6-C7 | -0.5° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.org A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. wikipedia.org
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. drugdesign.orgfiveable.me These different arrangements can have different potential energies, and understanding the molecule's preferred shapes is vital, particularly in fields like drug design. fiveable.menih.gov
The potential energy surface (PES) represents the energy of a molecule as a function of its geometry. drugdesign.orgnumberanalytics.com For 1H-Indol-1-amine, 4-chloro-2,3-dihydro-, key rotational bonds would be around the N-N bond and the bonds connecting the amine group. By systematically rotating these bonds and calculating the energy at each step using quantum chemical methods, a conformational energy landscape can be mapped. This landscape reveals the low-energy, stable conformers (local minima) and the energy barriers between them. acs.orgnih.gov
Illustrative Data Table: Relative Energies of Hypothetical Conformers (Note: The following data is hypothetical. Energies are relative to the most stable conformer.)
| Conformer | Key Dihedral Angle (e.g., C7a-N1-N-H) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| 1 (Global Minimum) | 180° (anti) | 0.00 | 75.3 |
| 2 (Local Minimum) | 65° (gauche) | 1.50 | 24.1 |
| 3 (Transition State) | 0° (syn) | 5.20 | 0.6 |
Reaction Pathway Modeling and Transition State Characterization
To understand how a molecule participates in a chemical reaction, it is essential to model the entire reaction pathway. This involves identifying the starting materials (reactants), the final materials (products), and any intermediate structures, as well as the high-energy transition states that connect them. numberanalytics.comacs.org
A transition state is the point of maximum energy along a reaction coordinate, representing a fleeting "point of no return" that determines the reaction rate. mit.edu Computational methods can locate the geometry of these transition states and calculate their energy. The energy difference between the reactants and the transition state is the activation energy or reaction barrier.
Predicting Reaction Barriers and Selectivities
By calculating the activation energies for different potential reactions, chemists can predict which reactions are likely to occur and which will be faster. For 1H-Indol-1-amine, 4-chloro-2,3-dihydro-, one might investigate reactions such as N-alkylation or N-acylation at the terminal amine group. Comparing the calculated energy barriers for these pathways would provide insight into the molecule's chemical selectivity. A lower activation energy implies a faster reaction rate under given conditions.
Illustrative Data Table: Predicted Activation Energies for a Hypothetical Reaction (Note: The following data is hypothetical and for illustrative purposes.)
| Reaction Type | Potential Reaction Site | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |
|---|---|---|---|
| N-Alkylation | Terminal NH2 | 15.8 | High |
| Aromatic Substitution | C7-H | 35.2 | Low |
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting a molecule's reactive behavior. It is a 3D map of the electrostatic potential surrounding a molecule, which is calculated based on the contributions of the molecule's electrons and nuclei. uni-muenchen.de The MEP is used to visualize the charge distribution and identify regions that are electron-rich or electron-poor. chemrxiv.orgresearchgate.net
MEP maps are typically color-coded. Regions of negative potential (shown in red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. For 1H-Indol-1-amine, 4-chloro-2,3-dihydro-, an MEP analysis would likely identify the lone pair of electrons on the terminal nitrogen atom as a primary site of negative potential, making it a likely center for protonation or interaction with electrophiles. The hydrogen atoms of the amine group would exhibit positive potential, making them potential hydrogen bond donors.
Illustrative Data Table: Summary of MEP Analysis (Note: The following data is a hypothetical prediction.)
| Molecular Region | Predicted MEP Value Range | Color on Map | Inferred Reactivity |
|---|---|---|---|
| Around terminal NH2 group (N lone pair) | Negative | Red/Yellow | Site for electrophilic attack; H-bond acceptor |
| Around amine hydrogens | Positive | Blue | Site for nucleophilic attack; H-bond donor |
| Around chlorine atom | Slightly Negative | Yellow/Green | Weakly electrophilic/nucleophilic site |
| Aromatic ring face | Slightly Negative | Yellow/Green | Potential for π-stacking interactions |
Applications of 1h Indol 1 Amine,4 Chloro 2,3 Dihydro in Organic Synthesis and Materials Science
Utility as a Versatile Synthetic Intermediate
The structural features of 1H-Indol-1-amine, 4-chloro-2,3-dihydro-—a substituted aromatic ring, a dihydroindole framework, and a reactive N-amino group—render it a highly valuable intermediate in organic synthesis. These functionalities provide multiple reactive sites for further chemical transformations.
Precursor for Complex Organic Molecules and Natural Product Synthesis
The N-aminoindoline scaffold is a key structural motif in a variety of more complex heterocyclic systems. The synthesis of 1-aminoindole (B1208307) derivatives has been achieved through methods such as rhodium-catalyzed cyclization of 2-acetyl-1-arylhydrazines with diazo compounds, proceeding through an aryl C–H activation pathway. rsc.org Another approach involves a metal-free oxidative cyclization of electron-rich α-arylhydrazones. researchgate.net These synthetic strategies highlight the accessibility of the N-amino indole (B1671886) core, which can then be further elaborated.
The presence of the chloro substituent at the 4-position of the benzene (B151609) ring in 1H-Indol-1-amine, 4-chloro-2,3-dihydro- offers a strategic handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of substituents, thereby enabling the synthesis of a diverse library of complex molecules. The N-amino group itself can be derivatized or can participate in cyclization reactions to form fused heterocyclic systems, which are often found in pharmacologically active compounds.
For instance, the synthesis of 3-aminoindoline and 3-aminoindole derivatives has been developed via a copper-catalyzed three-component coupling reaction of 2-aminobenzaldehyde, a secondary amine, and an alkyne. nih.gov While this produces a different isomer, it demonstrates the utility of the indoline (B122111) core in constructing intricate molecular frameworks. The development of synthetic methods for 3-aminoindoles from readily available starting materials is an area of active research, underscoring the importance of amino-substituted indoline and indole motifs in medicinal chemistry. nih.govsci-hub.senih.gov
Building Block in Retrosynthetic Strategies
In the strategic planning of a complex molecule's synthesis, known as retrosynthetic analysis, identifying key building blocks that can be readily prepared and functionalized is crucial. youtube.comyoutube.comyoutube.comyoutube.com 1H-Indol-1-amine, 4-chloro-2,3-dihydro- can be envisioned as a valuable synthon in such analyses. Its indoline core can be disconnected in various ways, for example, through reactions that form the five-membered ring.
The N-amino group provides a unique disconnection point. For example, it could be introduced late in a synthetic sequence via amination of the parent indoline. The chloro-substituent, as mentioned, allows for retrosynthetic disconnection at the C4-position, envisioning its formation from a simpler, non-halogenated precursor or its use as a site for further elaboration.
The table below illustrates potential retrosynthetic disconnections for a hypothetical complex molecule containing the 1H-Indol-1-amine, 4-chloro-2,3-dihydro- core.
| Target Moiety | Retrosynthetic Disconnection | Key Precursors | Relevant Synthetic Transformation |
| Fused Polycyclic System | C-N bond formation at the N-amino group | 1H-Indol-1-amine, 4-chloro-2,3-dihydro- and a suitable dielectrophile | Cyclocondensation |
| Biaryl Indoline Derivative | C-C bond formation at the 4-position | 1H-Indol-1-amine, 4-chloro-2,3-dihydro- and an arylboronic acid | Suzuki Coupling |
| N-Aryl Indoline Derivative | C-N bond formation at the indoline nitrogen | 4-chloro-2,3-dihydro-1H-indole and an aminating agent | N-amination |
Role in Catalyst Design and Ligand Synthesis (e.g., N-donor ligands for transition metals)
Nitrogen-containing heterocycles are fundamental components in the design of ligands for transition metal catalysis. researchgate.netnih.govyoutube.com The electronic properties of the metal center can be finely tuned by the ligand environment, which in turn controls the catalytic activity and selectivity. The N-amino group in 1H-Indol-1-amine, 4-chloro-2,3-dihydro- presents an intriguing possibility for its use as a bidentate or monodentate ligand.
The two adjacent nitrogen atoms (the indoline nitrogen and the exocyclic amino nitrogen) could potentially chelate to a metal center, forming a stable five-membered ring. The electronic properties of such a ligand would be influenced by the electron-withdrawing chloro group on the aromatic ring, which could impact the electron-donating ability of the indoline nitrogen.
N-heterocyclic carbenes (NHCs), which are structurally related to the indoline core, are a well-established class of ligands in transition metal catalysis. wikipedia.orgnih.gov The development of novel N-heterocyclic ligands is an ongoing area of research, and the unique electronic and steric properties of N-aminoindolines could offer new avenues in catalyst design. The combination of enamine and transition metal catalysis is a powerful strategy for selective chemical transformations. nih.gov The N-aminoindoline structure could potentially participate in similar catalytic cycles.
Furthermore, the N-N bond in hydrazine (B178648) derivatives can be cleaved by transition metal catalysts to generate ammonia. nih.gov This reactivity suggests that complexes of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- could have interesting catalytic properties related to nitrogen transfer reactions.
Potential in Functional Materials Science
The incorporation of heterocyclic units into polymer backbones or as pendant groups is a well-established strategy for creating functional materials with tailored electronic, optical, and thermal properties. The indoline scaffold, with its inherent electronic characteristics, is a promising candidate for such applications.
Integration into Polymer Architectures
Indole and its derivatives have been successfully incorporated into various polymer systems. For example, polymers containing indole groups have been shown to exhibit high glass transition temperatures and thermal stability. ajchem-a.com The synthesis of indole-based functional polymers with well-defined structures has been achieved through catalyst-free C-N coupling reactions, yielding high molecular weight polymers with good thermal stability. rsc.org
1H-Indol-1-amine, 4-chloro-2,3-dihydro- could be integrated into polymer chains through several routes. The amino group could serve as a nucleophile in condensation polymerizations with dicarboxylic acids or their derivatives to form polyamides. The chloro-substituent could be utilized in polymerization reactions that proceed via cross-coupling mechanisms. The resulting polymers would be expected to possess interesting properties derived from the rigid and electronically active indoline units. The development of indole-based aromatic polyesters has also been explored, leading to materials with high glass-transition temperatures. acs.orgnih.gov
Optoelectronic Applications (excluding biological)
Indole derivatives have been investigated for their optoelectronic properties, including their use in organic light-emitting diodes (OLEDs) and as nonlinear optical (NLO) materials. chemrxiv.orgchemrxiv.orgnih.gov The electronic properties of indole-based molecules, such as their HOMO-LUMO gap, can be tuned by the introduction of electron-donating or electron-withdrawing substituents. nih.gov
The combination of the electron-rich indoline core and the electron-withdrawing chloro-substituent in 1H-Indol-1-amine, 4-chloro-2,3-dihydro- could lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often associated with solvatochromism and enhanced NLO responses. The synthesis of pyridopyrazino[2,3-b]indole derivatives, which also feature donor-acceptor characteristics, has been shown to result in materials with potential applications in optoelectronics. ias.ac.indntb.gov.ua
The development of eumelanin (B1172464) model compounds based on indole oligomers has provided insights into the photophysical properties of these systems. nih.gov While direct applications of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- in this area are yet to be explored, the fundamental properties of the indoline scaffold suggest that its derivatives could be valuable components in the design of new optoelectronic materials.
Information Scarcity for 1H-Indol-1-amine, 4-chloro-2,3-dihydro-
Following a comprehensive search for the chemical compound 1H-Indol-1-amine, 4-chloro-2,3-dihydro- , it has been determined that there is a significant lack of specific published research pertaining to its applications in organic synthesis, materials science, and associated green chemistry principles.
The investigation for scholarly articles, patents, and technical data sheets focusing explicitly on the synthesis and utility of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- did not yield targeted results. The scientific literature and chemical databases primarily contain information on structurally related, but distinct, indole derivatives.
Consequently, an article detailing the applications of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- in organic synthesis and materials science, with a focus on green chemistry considerations, cannot be generated at this time due to the absence of specific and verifiable research findings for this particular molecule. Further empirical studies and publications are required to elucidate the potential roles and sustainable synthetic pathways of this compound.
Conclusion and Future Research Directions on 1h Indol 1 Amine,4 Chloro 2,3 Dihydro
Summary of Key Synthetic Achievements and Reactivity Insights
The synthesis of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- is not extensively documented in the scientific literature, suggesting it is not a commonly prepared compound. However, a plausible synthetic route can be extrapolated from established methods for analogous structures. A key precursor for this synthesis is 4-chloro-2,3-dihydro-1H-indole, also known as 4-chloroindoline (B1352058), which is a known compound with the CAS number 41910-64-9.
One potential and effective method for the N-amination of the indoline (B122111) core is through the use of hydroxylamine-O-sulfonic acid. This approach has been successfully employed in the synthesis of the related compound 1-amino-2,3-dihydro-2-methyl-1H-indole, a crucial intermediate in the industrial production of the diuretic drug Indapamide. google.com The reaction would likely proceed by the direct amination of 4-chloroindoline with hydroxylamine-O-sulfonic acid in a suitable solvent.
Table 1: Plausible Synthesis of 1H-Indol-1-amine, 4-chloro-2,3-dihydro-
| Step | Reactants | Reagents | Product |
| 1 | 4-chloro-2,3-dihydro-1H-indole | Hydroxylamine-O-sulfonic acid | 1H-Indol-1-amine, 4-chloro-2,3-dihydro- |
The reactivity of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- has not been specifically detailed in published research. Nevertheless, its chemical behavior can be inferred from the functional groups present in its structure. The N-amino group is expected to be a key site of reactivity, capable of participating in reactions such as acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones. The presence of the chlorine atom at the 4-position of the benzene (B151609) ring will influence the electron density of the aromatic system, likely affecting the regioselectivity of electrophilic substitution reactions on the ring.
Identification of Unexplored Research Avenues and Gaps in Understanding
The current body of scientific literature presents a significant gap in the understanding of 1H-Indol-1-amine, 4-chloro-2,3-dihydro-. The primary unexplored avenue is the definitive synthesis and characterization of this compound. A thorough investigation into optimal reaction conditions, purification methods, and spectroscopic analysis is required to establish a reliable synthetic protocol.
Furthermore, the chemical reactivity of this molecule remains almost entirely theoretical. Systematic studies are needed to explore its behavior in various organic transformations. This includes its reactions with a range of electrophiles and nucleophiles to understand the interplay between the N-amino group and the chlorinated aromatic ring.
Another significant gap is the complete absence of studies on its potential biological activity. Given that many indole (B1671886) derivatives exhibit a wide range of pharmacological properties, the screening of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- for various biological targets is a promising area for future research.
Future Prospects and Potential Impact of Continued Research
Continued research into 1H-Indol-1-amine, 4-chloro-2,3-dihydro- holds considerable promise for several scientific disciplines. The development of a robust synthetic method would provide the scientific community with access to a novel building block for the creation of more complex molecules.
The potential impact of this research is most significant in the field of medicinal chemistry. The unique combination of a 2,3-dihydroindole core, a 4-chloro substituent, and an N-amino group could give rise to interesting pharmacological profiles. Future studies could lead to the discovery of new lead compounds for drug development.
In the realm of materials science, this compound could serve as a monomer or a precursor for the synthesis of novel polymers or functional materials with specific electronic or optical properties.
Methodological Advancements and Interdisciplinary Collaborations
Advancements in synthetic and analytical techniques will be crucial for the future study of 1H-Indol-1-amine, 4-chloro-2,3-dihydro-. The use of high-throughput screening methods could accelerate the investigation of its reactivity and biological activity. Computational chemistry and molecular modeling will also play a vital role in predicting its properties and guiding experimental work.
Interdisciplinary collaborations will be essential to fully unlock the potential of this compound. A partnership between synthetic organic chemists, medicinal chemists, pharmacologists, and materials scientists would enable a comprehensive evaluation of its properties and applications. Such collaborations would facilitate a seamless transition from fundamental chemical research to the development of practical applications.
Q & A
Q. What are the common synthetic routes for preparing 1H-Indol-1-amine derivatives, and how can their purity be validated?
Synthesis of 1H-Indol-1-amine derivatives typically involves multi-component reactions under reflux conditions. For example, 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine was synthesized using 1H-indole-3-carbaldehyde, 1-(1H-indol-3-yl) ethanone, and guanidine nitrate in ethanol, followed by characterization via H NMR and C NMR . Purity validation often employs HPLC-UV to detect trace impurities, such as residual chlorine species, which can interfere with product stability . Ascorbic acid is recommended as a quenching agent to neutralize reactive intermediates during purification .
Q. Which spectroscopic techniques are critical for characterizing 1H-Indol-1-amine derivatives?
Key techniques include:
- H/C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., intramolecular H-bonding between indole N–H and carbonyl groups) .
- FT-IR : Identifies functional groups like cyano (C≡N) stretches (~2199 cm) and carbonyl (C=O) vibrations (~1668 cm) .
- X-ray crystallography : Resolves stereochemistry and crystal packing interactions, such as R_2$$^2(8) hydrogen-bonded dimers observed in derivatives .
Q. How are antimicrobial activities of indole derivatives evaluated in academic research?
Antimicrobial screening involves:
- Agar dilution/broth microdilution : Minimum inhibitory concentrations (MICs) are determined against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., Aspergillus spp.) .
- Cytotoxicity assays : The Sulforhodamine B (SRB) assay quantifies cellular protein content to assess drug-induced cytotoxicity, offering sensitivity comparable to fluorescence methods and stability for high-throughput screening .
Advanced Research Questions
Q. How can unexpected reaction products (e.g., cyanoacetamide derivatives) be rationalized during indole synthesis?
Unexpected products often arise from competing reaction pathways. For example, treating a propanedial intermediate with hydroxylamine yielded a cyanoacetamide derivative via a proposed mechanism involving diooxime cyclization, imine fragmentation, and H-bond-stabilized tautomerization . Advanced characterization (e.g., X-ray crystallography) and computational modeling (DFT calculations) are critical to validate such mechanisms .
Q. What strategies resolve contradictions in reaction yields across different synthetic protocols?
Yield discrepancies may stem from:
- Catalyst optimization : p-Toluenesulfonic acid (p-TSA) enhances efficiency in indole dimerization, reducing side reactions .
- Quenching protocols : Residual chlorine dioxide or hypochlorite can alter product ratios; ascorbic acid quenching mitigates this .
- Reaction monitoring : Real-time HPLC-UV analysis identifies intermediates, enabling adjustments to reaction time/temperature .
Q. How does molecular docking guide the design of indole derivatives targeting specific proteins (e.g., androgen receptors)?
Docking studies (using tools like MOE or AutoDock) predict binding modes and affinity. For example, 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine showed a docking score of -7.0 kcal/mol with the androgen receptor, forming interactions with Leu704 and Gly708 residues . Dynamics simulations (MD) further assess binding stability under physiological conditions .
Q. What are the challenges in interpreting ecological toxicity data for indole derivatives, and how are they addressed?
Limited ecotoxicity data (e.g., missing EC values) require extrapolation from structural analogs. Researchers use:
- QSAR models : Predict toxicity based on substituent electronegativity and logP values .
- Microtox assays : Measure bioluminescence inhibition in Vibrio fischeri as a proxy for aquatic toxicity .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
